Norsalsolinol

描述

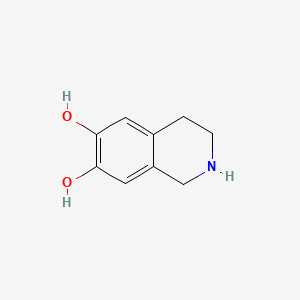

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFUSGLXKQWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42887-47-8 (hydrochloride) | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188366 | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34827-33-3 | |

| Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSALSOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical and Structural Framework of Norsalsolinol

Norsalsolinol (B182580) as a Dopamine-Derived Tetrahydroisoquinoline Alkaloid

This compound is a member of the tetrahydroisoquinoline class of compounds, characterized by a molecular structure where an isoquinoline (B145761) core has been hydrogenated in one of its rings. scirp.orgwikipedia.org It is specifically a 1,2,3,4-tetrahydroisoquinoline-6,7-diol. nih.gov The formation of this compound in the body is a direct consequence of dopamine (B1211576) metabolism. scirp.org It is synthesized through a non-enzymatic condensation reaction, known as the Pictet-Spengler reaction, between dopamine and formaldehyde (B43269). rsc.org This reaction leads to the cyclization of the dopamine molecule to form the characteristic tetrahydroisoquinoline scaffold of this compound.

The presence of this compound is particularly noted in dopamine-rich regions of the human brain, such as the substantia nigra. nih.govrsc.org This localization underscores its close relationship with dopaminergic pathways. The chemical properties of this compound are intrinsically linked to its structure, which features a catechol group (the 6,7-dihydroxy substitution on the aromatic ring) inherited from its precursor, dopamine. This catechol moiety is a key determinant of its chemical reactivity and biological interactions.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-6,7-diol |

| Molecular Formula | C₉H₁₁NO₂ nih.gov |

| Molar Mass | 165.189 g/mol wikipedia.org |

| CAS Number | 34827-33-3 nih.gov |

Stereochemical Considerations and Isomerism of this compound

Unlike some other dopamine-derived tetrahydroisoquinolines, such as salsolinol (B1200041), this compound is an achiral molecule. wikipedia.org Chirality in related compounds like salsolinol arises from the presence of a substituent at the C1 position of the tetrahydroisoquinoline ring, which creates a stereocenter. Salsolinol, for instance, has a methyl group at the C1 position and therefore exists as two distinct enantiomers, (R)-salsolinol and (S)-salsolinol, which can have different biological effects. d-nb.infonih.gov

In contrast, the C1 carbon of this compound is bonded to two hydrogen atoms, meaning it does not have four different substituents and is therefore not a chiral center. Consequently, this compound does not exhibit enantiomerism. While the term "isomers" may be broadly applied to different structural arrangements, in the context of stereoisomerism, this compound does not have enantiomers or diastereomers. The focus of isomerism studies in the broader family of dopamine-derived THIQs is often on the separation and differential activities of the enantiomers of compounds like salsolinol, highlighting the structural feature that this compound lacks. scirp.orgscirp.org

Table 2: Comparison of this compound and Salsolinol

| Feature | This compound | Salsolinol |

| Precursors | Dopamine, Formaldehyde rsc.org | Dopamine, Acetaldehyde (B116499) nih.gov |

| Structure | 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline nih.gov | 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline nih.gov |

| Chirality | Achiral wikipedia.org | Chiral (exists as (R) and (S) enantiomers) d-nb.info |

Conformational Analysis of this compound

The conformational flexibility of this compound is primarily dictated by the tetrahydroisoquinoline ring system. This six-membered heterocyclic ring is not planar and can adopt several conformations to minimize steric strain. The most stable conformations are typically a half-chair or a twist-boat form. The specific preferred conformation can be influenced by the substitution pattern and the surrounding environment.

Biosynthesis and Endogenous Presence of Norsalsolinol

Enzymatic and Non-Enzymatic Formation Pathways of Norsalsolinol (B182580)

This compound is synthesized in the human brain from dopamine (B1211576) through two primary mechanisms. uzh.chd-nb.info The first is a non-enzymatic Pictet-Spengler condensation reaction between dopamine and formaldehyde (B43269). nih.govmdpi.com This reaction can also occur with other aldehydes or aldehyde-like molecules, such as methylglyoxal. rutgers.edu

The second pathway is an enzymatic process. While the specific enzyme responsible for this compound synthesis is not as clearly defined as that for the related compound salsolinol (B1200041), the formation of tetrahydroisoquinolines (TIQs) in general can be enzyme-catalyzed. uzh.chmdpi.com For instance, the stereoselective synthesis of (R)-salsolinol from dopamine and acetaldehyde (B116499) is catalyzed by (R)-salsolinol synthase. nih.govnih.gov The existence of specific enantiomers of TIQs in the brain suggests that enzymatic pathways play a significant role in their production. mdpi.com

The Pictet-Spengler reaction is a key process in the formation of this compound. This reaction involves the cyclization of a β-arylethylamine, like dopamine, with an aldehyde or ketone. uchile.cl The reaction consists of two main steps: the initial formation of a Schiff base (or an iminium ion in acidic conditions) followed by an intramolecular electrophilic substitution on the aromatic ring to create the heterocyclic ring structure. uchile.cl

Precursor Involvement in this compound Biosynthesis

Dopamine is the primary precursor for the biosynthesis of this compound. uj.edu.plebi.ac.uk Dopamine is a catecholamine neurotransmitter synthesized from the amino acid tyrosine. msu.edunih.gov The synthesis of dopamine occurs in several steps, starting with the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step. uj.edu.plmsu.edu L-DOPA is then converted to dopamine by DOPA decarboxylase. uj.edu.plmsu.edu

The concentration of dopamine in specific brain regions appears to influence the levels of this compound. capes.gov.br Brain areas rich in dopamine, such as the basal ganglia (striatum) and the substantia nigra, show detectable levels of this compound, whereas it is often undetectable in regions with lower dopamine concentrations. capes.gov.br Other catecholamines, like norepinephrine (B1679862) and epinephrine, are also derived from dopamine, highlighting dopamine's central role in these metabolic pathways. uj.edu.plmsu.edu

The condensation of dopamine with an aldehyde is the critical step in forming the tetrahydroisoquinoline structure of this compound. uj.edu.ploup.com The specific aldehyde involved determines the resulting compound. In the case of this compound, the reacting aldehyde is formaldehyde. nih.govmdpi.com

Formaldehyde can be generated in the body through various metabolic processes. The condensation reaction itself, the Pictet-Spengler reaction, can proceed non-enzymatically under physiological conditions. nih.govoup.com Other aldehydes, such as acetaldehyde (a metabolite of ethanol), can also react with dopamine to form related compounds like salsolinol. nih.govuj.edu.ploup.com The availability of these aldehyde condensation products is a crucial factor in the endogenous formation of this compound and other TIQs.

Identification and Quantification of Endogenous this compound in Biological Systems (Research Context)

The detection and measurement of endogenous this compound in biological samples like brain tissue, cerebrospinal fluid (CSF), and urine are essential for understanding its physiological and pathological roles. d-nb.infonih.gov Various analytical techniques are employed for this purpose, with chromatography-based methods being the most common.

High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is a widely used method for quantifying this compound and its metabolites. ebi.ac.uknih.gov This technique offers high sensitivity and selectivity for electroactive compounds like catecholamines and their derivatives. researchgate.net Gas chromatography-mass spectrometry (GC/MS) is another powerful technique used for the determination of this compound levels in human brain areas, providing both quantification and structural confirmation. nih.govuni-duesseldorf.de

More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide even greater specificity and are considered a 'gold standard' for the analysis of neurotransmitters and their metabolites in complex biological matrices. journal-dtt.org Capillary electrophoresis (CE) coupled with electrochemical detection has also been utilized for the separation and quantification of this compound and other biogenic amines in small sample volumes. nih.gov

These analytical methods have been crucial in determining the distribution of this compound in different brain regions and in studying its association with various conditions. capes.gov.br For example, studies have shown that this compound is concentrated in dopamine-rich areas of the human brain, such as the substantia nigra and striatum. capes.gov.brnih.gov

Metabolic Pathways and Biotransformation of this compound (Non-Clinical)

Once formed, this compound can undergo further metabolic transformations. A key metabolic pathway is N-methylation, catalyzed by an N-methyltransferase, which converts this compound to N-methyl-norsalsolinol. uzh.chd-nb.infomdpi.com This N-methylated derivative is of significant interest as it is considered a potential neurotoxin. mdpi.comebi.ac.uk

N-methyl-norsalsolinol can be further oxidized by monoamine oxidase (MAO) to form the N-methyl-6,7-dihydroxy-isoquinolinium ion. mdpi.com This metabolic cascade is analogous to the biotransformation of the related compound salsolinol, which is N-methylated to N-methyl-salsolinol and then oxidized to the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+). uj.edu.plwikipedia.org

In addition to N-methylation, this compound, being a catechol, can be a substrate for the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgresearchgate.net COMT catalyzes the O-methylation of catecholamines and related compounds. uj.edu.pl In the case of the related compound salsolinol, COMT metabolizes it to form 6-methoxy- and 7-methoxy-salsolinol. uj.edu.plwikipedia.org A similar O-methylation pathway is plausible for this compound.

These metabolic pathways are significant as they can alter the biological activity of this compound, potentially leading to the formation of more or less active metabolites.

Chemical Synthesis and Derivatization of Norsalsolinol

Classical Synthetic Routes to Norsalsolinol (B182580)

The primary and most established method for synthesizing this compound is the Pictet-Spengler reaction. mdpi.com This reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocyclic systems. mdpi.com In the case of this compound, the synthesis involves the condensation of dopamine (B1211576) with an aldehyde, specifically formaldehyde (B43269). mdpi.com

The process consists of two main steps:

Iminium Ion Formation: Dopamine first reacts with formaldehyde to form a Schiff base, which is then protonated under acidic conditions to generate an electrophilic iminium ion.

Intramolecular Cyclization: The electron-rich aromatic ring of the dopamine moiety then attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step, known as a 6-exo-trig cyclization, forms the new six-membered nitrogen-containing ring, yielding the tetrahydroisoquinoline core structure of this compound. dtu.dk

A critical aspect of the Pictet-Spengler reaction with substituted phenethylamines like dopamine is regioselectivity. The cyclization can theoretically occur at two different positions on the aromatic ring relative to the ethylamine (B1201723) side chain. For dopamine, cyclization para to the first hydroxyl group results in the formation of this compound (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline). Computational studies on the related synthesis of salsolinol (B1200041) (from dopamine and acetaldehyde) show that this para-cyclization is strongly favored under acidic conditions. uchile.cl The alternative ortho-cyclization, which would yield the regioisomer "isothis compound," is generally not observed or occurs in very low yields. uchile.cl This classical, non-enzymatic synthesis route typically produces a racemic mixture, meaning both possible enantiomers of the product are formed in equal amounts. acs.org

Modern and Stereoselective Synthesis of this compound Enantiomers

While classical synthesis yields a racemate, research often requires optically pure enantiomers to investigate their distinct biological activities. Modern synthetic chemistry offers strategies to achieve this stereoselectivity. The development of enantioselective Pictet-Spengler reactions is an active area of research, often employing chiral catalysts to guide the cyclization to form one enantiomer preferentially over the other. dtu.dk These catalysts can include chiral phosphoric acid derivatives, which create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.

For this compound and its analogues, achieving high enantioselectivity allows for the precise study of each stereoisomer. Although much of the literature describes the enzymatic synthesis of the (R)-enantiomer of the related compound salsolinol, chemical methods provide a versatile alternative. acs.orguj.edu.pl

Another practical approach for obtaining pure enantiomers is the separation of the racemic mixture produced by classical synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method. nih.gov In this technique, the racemic mixture is passed through a column that interacts differently with each enantiomer, causing them to separate and be collected individually. nih.gov This purification technique has been successfully used to isolate the (R) and (S) enantiomers of salsolinol for research purposes. nih.gov

Development of this compound Analogues and Derivatives

To explore structure-activity relationships and develop tools for research, various analogues and derivatives of this compound have been synthesized. This involves modifying the core tetrahydroisoquinoline structure at different positions.

Structural modification strategies focus on altering key functional groups on the this compound scaffold. A common modification is N-alkylation, particularly N-methylation, which converts this compound into N-methyl-norsalsolinol. mdpi.com This derivative is of significant interest as it is also found endogenously and may have distinct properties. mdpi.comebi.ac.uk The synthesis can be achieved by reacting this compound with a methylating agent.

Other modifications can include altering the substitution pattern on the aromatic ring or adding substituents to the heterocyclic ring. For example, research on the related compound salsolinol has led to the isolation and synthesis of derivatives like cis- and trans-4-hydroxysalsolinol, demonstrating that hydroxylation of the tetrahydroisoquinoline ring is a viable synthetic strategy. researchgate.net Such modifications help to probe the structural requirements for the compound's interactions with biological targets. mdpi.com

Quantitative analysis of this compound in complex biological samples, such as brain tissue or cerebrospinal fluid, requires the use of isotopically labeled internal standards. tmiclinode.com The synthesis of labeled this compound is therefore a critical aspect of its research.

Labeling is typically achieved by incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. This is done by using a labeled precursor in the Pictet-Spengler reaction. For example, using labeled formaldehyde or a custom-synthesized labeled dopamine precursor would result in an isotopically labeled this compound molecule.

These labeled derivatives are chemically identical to the unlabeled compound but have a higher mass, allowing them to be distinguished and precisely quantified using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). tmiclinode.com This enables researchers to accurately measure the concentration of endogenous this compound and track its metabolic fate in vivo.

Molecular Mechanisms of Action of Norsalsolinol: in Vitro and Cellular Investigations

Norsalsolinol (B182580) Interactions with Neurotransmitter Systems (Cellular/Receptor Level)

Cellular studies have demonstrated that this compound can exert significant effects on neuronal viability and function, particularly within dopaminergic pathways. Its interactions at the receptor level, often inferred from studies of its close structural analogs like salsolinol (B1200041), reveal a complex modulation of neurotransmitter systems.

This compound is recognized as a selective dopaminergic neurotoxin wikipedia.org. In vitro studies using the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neurons, show that this compound reduces cell viability and induces apoptosis u-fukui.ac.jpnih.gov. This process involves the release of cytochrome c and the activation of caspase 3, indicating the involvement of mitochondrial pathways in its cytotoxic effects u-fukui.ac.jpnih.gov.

The modulation of the dopaminergic system by this compound and its analogs extends to direct interactions with dopamine (B1211576) receptors and related neuronal activities.

Receptor Binding: Studies on the related compound salsolinol show that it binds to the D2 family of dopamine receptors, with a notable affinity for the D3 subtype, exhibiting a Ki of 0.48 +/- 0.021 μM nih.gov. Molecular docking analyses further suggest that salsolinol enantiomers can interact with the dopamine D2 receptor, indicating a comparable predicted binding energy to dopamine itself acs.org.

Neuronal Excitability: Electrophysiological studies in rat brain slices have revealed that salsolinol increases the excitability and firing rate of dopamine neurons in the ventral tegmental area nih.govnih.gov. This action is complex, involving the depolarization of dopamine neurons, a disinhibition effect by activating µ opioid receptors on GABAergic inputs, and the enhancement of presynaptic glutamate transmission through the activation of D1 receptors nih.govnih.gov.

Dopamine Uptake: Salsolinol has been shown to produce a 39.9% inhibition of dopamine uptake in in vitro assays, suggesting another mechanism by which it can modulate dopaminergic signaling nih.gov.

| Compound | Target/System | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| This compound | Dopaminergic Neurons | Induces apoptosis, reduces cell viability | SH-SY5Y Cells | u-fukui.ac.jpnih.gov |

| Salsolinol | Dopamine D3 Receptor | Binding affinity (Ki) of 0.48 µM | AtT-20 Cells | nih.gov |

| Salsolinol | Dopamine D1 Receptor | Indirectly activates to enhance glutamate release | Rat Brain Slices | nih.govnih.gov |

| Salsolinol | Dopamine Uptake | 39.9% inhibition | In Vitro Assay | nih.gov |

Direct studies on this compound's interaction with adrenergic receptors are limited. However, its N-methylated derivative has been shown to modulate the serotonergic system. In vivo microdialysis studies in rats demonstrated that intraperitoneal administration of N-methyl-norsalsolinol resulted in increased levels of serotonin (5-HT) in the dialysate from the caudate nucleus nih.gov. This elevation in serotonin was correlated with behavioral changes in the animals, suggesting a clear, though not fully understood, perturbation of serotonergic metabolism nih.gov. The interplay between noradrenergic and serotonergic systems is known to be important in modulating the activity of striatal neurons, which could be an indirect pathway for influence frontiersin.org.

This compound Effects on Enzyme Activities (In Vitro Studies)

A significant aspect of this compound's mechanism of action is its ability to inhibit key enzymes involved in the synthesis and degradation of monoamine neurotransmitters.

Dopamine-derived salsolinol and its derivatives are known to function as endogenous inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters like dopamine and serotonin nih.gov.

MAO-A Inhibition: In vitro studies using rat brainstem and liver homogenates found that salsolinol competitively inhibits MAO-A, using serotonin as the substrate nih.gov.

MAO-B Inhibition: The same studies showed that salsolinol acts as a non-competitive inhibitor of MAO-B, with benzylamine as the substrate nih.gov.

Stereoselectivity: The inhibitory effect on MAO-A is stereoselective, with (R)-salsolinol being a more potent inhibitor than its (S)-enantiomer nih.gov.

| Compound | Enzyme | Inhibition Type | Substrate | Note | Reference |

|---|---|---|---|---|---|

| Salsolinol | MAO-A | Competitive | Serotonin | (R)-enantiomer is more potent | nih.gov |

| Salsolinol | MAO-B | Non-competitive | Benzylamine | - | nih.gov |

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of dopamine nih.gov. Inhibition of this enzyme can lead to a decrease in dopamine synthesis.

N-methyl-norsalsolinol: This derivative non-competitively inhibits basal TH activity in vitro, with an IC50 of 10 µM in rat nucleus accumbens tissue nih.gov. At a concentration of 0.1 mM, the enzyme activity was almost completely blocked nih.gov.

Salsolinol: The parent compound, salsolinol, inhibits TH activity in the nanomolar range by binding to both high and low-affinity dopamine binding sites on the enzyme nih.gov. Notably, salsolinol produces a 3.7-fold greater inhibition of Ser40-phosphorylated TH compared to dopamine itself. This potent inhibition is achieved by competing more strongly with tetrahydrobiopterin, the essential cofactor for the enzymatic reaction nih.gov.

| Compound | Enzyme | IC50 | Inhibition Type | Mechanism/Note | Reference |

|---|---|---|---|---|---|

| N-methyl-norsalsolinol | Tyrosine Hydroxylase | 10 µM | Non-competitive | Inhibits basal TH activity | nih.gov |

| Salsolinol | Tyrosine Hydroxylase | Nanomolar range | - | 3.7x more potent than dopamine on phosphorylated TH | nih.gov |

The primary and most extensively documented enzymatic targets of this compound and its close derivatives are monoamine oxidase and tyrosine hydroxylase. Broader in vivo and in vitro experiments have suggested that salsolinol derivatives can affect the levels of monoamine neurotransmitters by inhibiting various enzymes involved in the metabolism of catecholamines and indoleamines nih.gov. However, specific molecular data for enzymes other than MAO and TH are not as well-defined in the existing literature.

Interactions of this compound with Ion Channels and Transporters (Cellular Level)

Cellular investigations have demonstrated that this compound interacts with specific intracellular transporter systems, which influences its subcellular localization and dynamics. While the direct interaction of this compound with ion channels is an area of ongoing research, its engagement with monoamine transporters has been characterized.

Research using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, has shown that this compound is actively taken up into secretory vesicles. nih.gov This process is mediated by the vesicular monoamine transporter (VMAT). nih.gov The uptake of this compound into these vesicles was found to be sensitive to reserpine, a known inhibitor of VMAT, and to dopamine, an endogenous substrate for the transporter. nih.gov Conversely, the uptake was insensitive to GBR-12909, an inhibitor of the dopamine transporter (DAT) located on the plasma membrane. nih.gov This indicates that this compound's entry into vesicles is an intracellular event, distinct from its transport across the outer cell membrane. Once inside the secretory vesicles, this compound is co-localized with dopamine and can be released from the cells simultaneously with dopamine upon stimulation by high potassium concentrations or ATP. nih.gov

Endogenous neurotoxins, as a class of compounds, are known to potentially interfere with neuronal transmission by blocking ion channels, which are critical for maintaining cellular membrane potential and signaling. researchgate.netnih.gov These channels, including voltage-gated calcium, potassium, and sodium channels, regulate neuronal excitability and neurotransmitter release. nih.govfrontiersin.orgfrontiersin.orgcellphysiolbiochem.com However, specific studies detailing the direct inhibitory or modulatory effects of this compound on various ion channels at the cellular level are not extensively documented in the current body of scientific literature.

Table 1: Documented Interactions of this compound with Cellular Transporters

| Transporter | Interaction Type | Cellular Location | Key Findings | Reference |

| Vesicular Monoamine Transporter (VMAT) | Substrate | Secretory Vesicles | Actively transported into vesicles; uptake inhibited by reserpine. | nih.gov |

| Dopamine Transporter (DAT) | No significant interaction | Plasma Membrane | Uptake into vesicles is insensitive to the DAT inhibitor GBR-12909. | nih.gov |

Modulation of Intracellular Signaling Pathways by this compound

This compound has been shown to significantly modulate several key intracellular signaling pathways, primarily leading to cellular stress and apoptosis. Its effects are often mediated through the generation of reactive oxygen species (ROS), which act as second messengers to trigger downstream signaling cascades.

In human neuroblastoma SH-SY5Y cells, this compound treatment leads to reduced cell viability and the induction of apoptosis. nih.gov The apoptotic process is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase 3. nih.gov This entire cascade is dependent on the presence of ROS, as the antioxidant N-acetylcysteine can inhibit cytochrome c release, caspase 3 activation, and the resulting apoptosis. nih.gov Furthermore, this compound induces oxidative damage to DNA, which is a known stimulus for apoptosis. nih.gov

While direct studies on this compound are specific, research on the closely related compound salsolinol provides insights into potentially shared mechanisms. Salsolinol has been demonstrated to activate stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways in human neuroblastoma cells. acs.org These pathways are critically involved in regulating inflammation, cell survival, and apoptosis. mdpi.comyoutube.com

The cyclic AMP (cAMP) signaling pathway is another critical regulator of neuronal function and survival. mdpi.comfrontiersin.orgfrontiersin.org Dysregulation of this pathway has been observed in models of neurodegenerative diseases. mdpi.com Studies on salsolinol have shown that it can act as an agonist of D2-like dopamine receptors, leading to an inhibition of basal cAMP production. nih.gov Given the structural similarity, it is plausible that this compound could exert similar modulatory effects on cAMP-dependent pathways. The cAMP pathway often intersects with other signaling networks, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, to control cellular processes like gene expression, proliferation, and apoptosis. frontiersin.orgnih.govmdpi.comyoutube.com

Protein Kinase C (PKC) represents another family of signaling proteins that can be influenced by this compound's pro-oxidant activity. mdpi.com ROS are known to activate certain PKC isoforms, which in turn can phosphorylate a wide range of target proteins, affecting numerous cellular functions. mdpi.com

Table 2: Effects of this compound on Intracellular Signaling Pathways

| Signaling Pathway | Effect | Mediating Factor | Cellular Outcome | Reference |

| Apoptosis Pathway | Induction | Reactive Oxygen Species (ROS) | Cytochrome c release, Caspase 3 activation, Cell death | nih.gov |

| DNA Damage Response | Activation | ROS | Oxidative DNA damage | nih.gov |

| JNK/NF-κB Pathways | Potential Activation | Stress/ROS | Inflammation, Apoptosis | acs.org |

| cAMP Pathway | Potential Modulation | Receptor Interaction | Altered neuronal signaling | nih.gov |

| MAPK Pathway | Potential Modulation | Crosstalk with cAMP/ROS | Regulation of cell proliferation and death | frontiersin.orgnih.gov |

| Protein Kinase C (PKC) | Potential Activation | ROS | Altered phosphorylation of target proteins | mdpi.com |

| *Effects are inferred from studies on the closely related compound Salsolinol and general principles of ROS-mediated signaling. |

In Vitro Biological Activities and Pharmacological Insights of Norsalsolinol Non Clinical Focus

Antioxidant and Free Radical Scavenging Properties of Norsalsolinol (B182580) (Cell-Free and Cell-Based Assays)

Contrary to typical antioxidant behavior, in vitro studies indicate that this compound is involved in the generation of oxidative stress. Research demonstrates that this compound contributes to the production of reactive oxygen species (ROS), which can lead to cellular damage. nih.govresearchgate.net The pro-oxidant activity is a significant aspect of its biological profile in non-clinical settings.

The mechanism of this oxidative activity involves the generation of ROS, which contributes to the cytotoxic effects observed in cell lines. nih.govresearchgate.net This is supported by findings that antioxidants, such as N-acetylcysteine, can inhibit the apoptosis induced by this compound, underscoring the role of ROS in its mechanism of action. nih.govebi.ac.uk In cell-free assays, this compound has been shown to induce DNA damage in the presence of copper ions (Cu(II)). nih.gov This damage is inhibited by catalase and a Cu(I) chelator, suggesting that ROS, like the Cu(I)-hydroperoxo complex, are responsible for the observed effects. nih.gov

While direct free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard for assessing antioxidant potential, specific results for this compound in these particular tests are not extensively documented in the reviewed literature. The available evidence primarily points towards its role as an inducer of oxidative stress in the studied in vitro systems.

Table 1: In Vitro Pro-oxidant and Related Activities of this compound

| Assay/System | Research Context | Key Findings | Reference(s) |

| SH-SY5Y Neuroblastoma Cells | Induction of Apoptosis | This compound-induced apoptosis is inhibited by the antioxidant N-acetylcysteine, indicating a mechanism involving reactive oxygen species. | nih.govebi.ac.uk |

| Isolated DNA Fragments | DNA Damage | This compound induces DNA damage in the presence of Cu(II), an effect mitigated by catalase. | nih.gov |

Effects of this compound on Cellular Viability and Apoptosis in Cell Lines (Research Context)

This compound has been demonstrated to reduce cellular viability and induce apoptosis in various research contexts, with a primary focus on neuronal cell lines. In human dopaminergic neuroblastoma SH-SY5Y cells, this compound treatment leads to a decrease in cell viability and triggers programmed cell death. nih.govresearchgate.net

The induction of apoptosis by this compound is mediated through the intrinsic mitochondrial pathway. Key events in this process include the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspase-3. nih.govresearchgate.net The activation of these executioner caspases ultimately leads to the characteristic morphological and biochemical changes associated with apoptosis. The entire process, from cytochrome c release to caspase-3 activation and the resulting apoptosis, can be inhibited by the antioxidant N-acetylcysteine, highlighting the critical role of reactive oxygen species (ROS) in mediating these cytotoxic effects. nih.gov Furthermore, treatment with this compound has been shown to increase levels of oxidative DNA damage, which is a known stimulus for the initiation of apoptosis. nih.gov

Table 2: Effects of this compound on Cellular Viability and Apoptosis

| Cell Line | Effect | Mechanism | Reference(s) |

| SH-SY5Y Human Neuroblastoma | Reduced cell viability | Induction of apoptosis via cytochrome c release and caspase-3 activation, mediated by reactive oxygen species (ROS). | nih.govresearchgate.net |

| SH-SY5Y Human Neuroblastoma | Increased oxidative DNA damage | Contributes to the induction of apoptosis. | nih.gov |

Neurochemical Effects of this compound in Isolated Brain Systems (e.g., Synaptosomes, Brain Slices)

In vitro studies using isolated brain systems have provided insights into the neurochemical effects of this compound and its derivatives. Research on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, has shown that this compound can be taken up into these cells via the dopamine (B1211576) transporter. ebi.ac.uk Once inside, it has been found to co-localize with dopamine in secretory vesicles. ebi.ac.uk This suggests that this compound can interfere with the normal storage and handling of dopamine within neuronal-like cells.

Furthermore, this compound has been shown to inhibit the secretion of dopamine from PC12 cells that have been stimulated by agents such as ATP and high potassium concentrations. ebi.ac.uk This inhibitory effect occurs in a concentration-dependent manner. ebi.ac.uk

Studies on the closely related compound, N-methyl-norsalsolinol, have revealed further neurochemical effects. In homogenates of the rat nucleus accumbens, N-methyl-norsalsolinol acts as a non-competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine, with a reported IC50 of 10 µM. ebi.ac.uk In membrane preparations from the rat caudate nucleus, N-methyl-norsalsolinol was found to inhibit monoamine oxidase (MAO) activity with an IC50 of 33 µM. ebi.ac.uk The parent compound, salsolinol (B1200041), has been shown to inhibit catecholamine uptake in brain synaptosomes. researchgate.net

Table 3: Neurochemical Effects of this compound and Related Compounds in Isolated Systems

| Compound | System | Effect | Quantitative Data | Reference(s) |

| This compound | PC12 Cells | Taken up via dopamine transporter and co-localizes with dopamine in secretory vesicles. | - | ebi.ac.uk |

| This compound | PC12 Cells | Inhibits ATP- and K+-induced dopamine secretion. | Concentration-dependent | ebi.ac.uk |

| N-methyl-norsalsolinol | Rat Nucleus Accumbens Homogenates | Non-competitive inhibition of tyrosine hydroxylase. | IC50: 10 µM | ebi.ac.uk |

| N-methyl-norsalsolinol | Rat Caudate Nucleus Membranes | Inhibition of monoamine oxidase (MAO) activity. | IC50: 33 µM | ebi.ac.uk |

| Salsolinol | Brain Synaptosomes | Inhibition of catecholamine uptake. | - | researchgate.net |

In Vitro Anti-inflammatory and Immunomodulatory Potentials of this compound

Direct research on the in vitro anti-inflammatory and immunomodulatory properties of this compound is limited in the current scientific literature. Studies specifically investigating its effects on inflammatory markers such as cytokine production (e.g., TNF-α, IL-6, IL-1β) in immune cells like macrophages or microglia, or its influence on lymphocyte proliferation, have not been extensively reported.

However, research on related tetrahydroisoquinoline alkaloids provides some context. For instance, a synthetic derivative, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), has demonstrated anti-inflammatory effects in vitro by reducing the production of nitric oxide (NO) and the cytokines IL-1β, IL-6, and IL-10 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net Other isoquinoline (B145761) alkaloids have also been shown to possess anti-inflammatory potential by inhibiting the production of pro-inflammatory cytokines. rsc.orgnih.govresearchgate.netnih.gov

Conversely, a study on salsolinol, the parent compound of this compound, found that it activates the nuclear factor-kappaB (NF-κB) signaling pathway in human neuroblastoma SH-SY5Y cells. nih.gov The NF-κB pathway is a key regulator of pro-inflammatory responses, suggesting that salsolinol might have pro-inflammatory effects in this specific cell type. Given the structural similarities, this raises questions about the potential effects of this compound on inflammatory pathways, though direct evidence is currently lacking.

Proteasome Inhibition Activity of this compound and Derivatives

This compound has been identified as an inhibitor of the proteasome, a key cellular complex responsible for protein degradation. Specifically, in vitro assays have demonstrated that this compound inhibits the chymotrypsin-like activity of the proteasome. ebi.ac.uk

In a study where salsolinol was isolated from a marine sponge as a proteasome inhibitor, its derivative this compound was also tested. The results showed that this compound inhibited the chymotrypsin-like activity of the proteasome with a half-maximal inhibitory concentration (IC50) value of 32 µg/ml. ebi.ac.uk This inhibitory activity was also observed for salsolinol, which had an IC50 value of 50 µg/ml. ebi.ac.uk This indicates that this compound is a moderately potent inhibitor of this particular proteasomal activity in a cell-free system.

Table 4: Proteasome Inhibition by this compound

| Compound | Proteasome Activity Inhibited | IC50 Value | Reference(s) |

| This compound | Chymotrypsin-like | 32 µg/ml | ebi.ac.uk |

| Salsolinol | Chymotrypsin-like | 50 µg/ml | ebi.ac.uk |

Structure Activity Relationship Sar Studies of Norsalsolinol and Its Analogues

Identification of Pharmacophore Elements for Norsalsolinol (B182580) Activity

A pharmacophore is an abstract concept that defines the essential steric and electronic features a molecule must possess to interact with a specific biological target and trigger a response. patsnap.comwikipedia.org These features typically include hydrophobic regions, aromatic rings, hydrogen bond acceptors and donors, and charged groups. wikipedia.orgresearchgate.net Identifying the pharmacophore of this compound is key to understanding its activity and designing novel ligands. patsnap.com

The core structure of this compound, a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, provides several key pharmacophoric features:

Aromatic Ring: The benzene (B151609) ring of the isoquinoline (B145761) core is a crucial element, often involved in π-π stacking interactions with aromatic residues in receptor binding pockets. patsnap.comnih.gov

Catechol Moiety: The two hydroxyl groups at the C-6 and C-7 positions form a catechol group. This group is critical for activity, acting as a hydrogen bond donor and acceptor. ebi.ac.uk This feature is known to be essential for the interaction of catecholamines with their receptors and enzymes. nih.govebi.ac.uk For instance, 6,7-dihydroxylated tetrahydroisoquinolines inhibit the enzyme tyrosine hydroxylase by ligating directly to the iron in the catalytic center, mimicking the feedback regulation by catecholamines like dopamine (B1211576). ebi.ac.uk

Secondary Amine: The nitrogen atom in the tetrahydroisoquinoline ring is a basic center, which is typically protonated at physiological pH. This positively charged group can form ionic bonds or hydrogen bonds with acidic residues, such as aspartate, in a receptor's binding site. nih.gov This interaction is crucial for binding to monoaminergic receptors. nih.gov

These elements—the aromatic core, the catechol hydroxyls, and the secondary amine—constitute the fundamental pharmacophore of this compound, responsible for its engagement with various biological targets. nih.govresearchgate.net

Impact of Substituent Modifications on this compound's Receptor Binding and Enzyme Inhibition

Modifying the basic this compound scaffold by adding or altering substituents has a significant impact on its biological activity, including its ability to bind to receptors and inhibit enzymes. benchchem.comrsc.org One of the most studied modifications is N-methylation, which converts this compound to N-methylthis compound.

N-methylation appears to influence both the potency and the mechanism of action. For example, N-methyl-norsalsolinol has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, by competing with the essential tetrahydropterin (B86495) cofactor for access to the active site. ebi.ac.uk It also inhibits monoamine oxidase (MAO) activity, with a reported IC50 of 33 μM. ebi.ac.uk Studies on related tetrahydroisoquinoline derivatives suggest that N-methylated compounds can be more toxic than their non-methylated parent compounds. researchgate.net

The introduction of a methyl group at the C-1 position converts this compound to its well-known analogue, salsolinol (B1200041). This modification introduces a chiral center and alters the compound's interaction with targets like the dopamine D2 receptor. nih.gov While both salsolinol and its N-methylated analogue (N-methylsalsolinol) can interact with the D2 receptor, the presence and position of the methyl groups affect the binding mode and affinity. nih.gov For instance, the methyl group of N-methylsalsolinol interacts with a histidine residue (His393) in the D2 receptor, which may account for a lower affinity compared to the desmethyl analogue, salsolinol. nih.gov

The following table summarizes the effects of key substituent modifications on the biological activity of this compound analogues.

| Compound | Modification from this compound | Target | Observed Effect | Reference |

| N-methylthis compound | Methyl group at N-2 position | Tyrosine Hydroxylase | Inhibition by competing with the tetrahydropterin cofactor. ebi.ac.uk | ebi.ac.uk |

| Monoamine Oxidase (MAO) | Inhibition with an IC50 of 33 μM. ebi.ac.uk | ebi.ac.uk | ||

| Salsolinol | Methyl group at C-1 position | Dopamine D2 Receptor | Binds to the receptor; binding mode and affinity differ based on stereochemistry. nih.gov | nih.gov |

| N-methylsalsolinol | Methyl groups at N-2 and C-1 positions | Dopamine D2 Receptor | Interacts with His393, potentially leading to lower affinity compared to salsolinol. nih.gov | nih.gov |

These findings highlight that even minor structural changes, such as the addition of a methyl group, can significantly alter the pharmacological profile of the this compound scaffold. chemrxiv.org

Enantioselective this compound SAR

While this compound itself is achiral, the introduction of a substituent at the C-1 position, as seen in its analogue salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), creates a stereocenter. nih.gov This results in two enantiomers, (R)-salsolinol and (S)-salsolinol, which exhibit different biological activities. The study of this stereoselectivity is a critical aspect of the SAR for this compound analogues. nih.govhelsinki.fi

Research has shown that the two enantiomers of salsolinol can have distinct pharmacological profiles and are heterogeneously distributed in the human brain. nih.govnih.gov For example, in silico analyses predict that both enantiomers can interact with μ-opioid receptors in a manner similar to morphine, with (S)-salsolinol potentially being a more potent agonist. helsinki.fi

Molecular docking studies on the dopamine D2 receptor have further illuminated the enantioselective SAR:

(S)-Salsolinol: This enantiomer is predicted to arrange in the receptor's binding site similarly to dopamine itself. It forms crucial interactions, including a salt bridge with an aspartate residue (Asp114) and hydrogen bonds with a serine residue (Ser193). nih.gov Its predicted binding energy is comparable to that of dopamine, and it is suggested to act as an agonist of D2-like receptors, inhibiting basal cAMP production. nih.gov

(R)-Salsolinol: The R-enantiomer is predicted to adopt a slightly different binding mode. Instead of interacting with phenylalanine (Phe390) through π-stacking like the S-enantiomer, it is suggested to have a π-aromatic interaction with a histidine residue (His393). nih.gov This difference in binding may lead to different receptor affinity or functional activity. nih.gov

The N-methylation of salsolinol also produces enantiomers, N-methyl-(R)-salsolinol and N-methyl-(S)-salsolinol, which have been investigated for their roles in neurodegenerative processes. helsinki.fi The (R)-enantiomer of N-methylsalsolinol, in particular, has been identified as a dopaminergic neurotoxin that accumulates in the nigrostriatal system. researchgate.net

The differential activities of these enantiomers are summarized below.

| Enantiomer | Target | Predicted or Observed Activity | Reference |

| (S)-Salsolinol | μ-Opioid Receptor | Predicted to be a more potent agonist than the (R)-enantiomer. helsinki.fi | helsinki.fi |

| Dopamine D2 Receptor | Acts as an agonist, arranging in the binding site similarly to dopamine. nih.gov | nih.gov | |

| (R)-Salsolinol | Dopamine D2 Receptor | Binds in a different orientation compared to the (S)-enantiomer, interacting with His393. nih.gov | nih.gov |

| N-methyl-(R)-salsolinol | Dopaminergic Neurons | Acts as a selective neurotoxin; accumulates in the nigrostriatal system. researchgate.net | researchgate.net |

These findings underscore the importance of stereochemistry in the biological actions of this compound analogues, a crucial consideration in drug design and toxicological studies. nih.gov

Computational Approaches in this compound SAR Analysis

Computational methods, such as molecular docking and in silico analysis, are invaluable tools for exploring the SAR of this compound and its analogues. nih.govescholarship.org These approaches complement experimental data by providing insights into the three-dimensional interactions between a ligand and its target protein, helping to rationalize observed activities and predict the binding of novel compounds. researchgate.netmdpi.com

Molecular docking has been extensively used to model the binding of this compound analogues to various receptors. nih.gov For example, docking studies of salsolinol enantiomers into the dopamine D2 receptor have successfully predicted their distinct binding modes. nih.gov These models showed that (S)-salsolinol fits into the orthosteric binding site in a manner analogous to dopamine, forming key interactions like a salt bridge with Asp114 and π-stacking with Phe390. nih.gov In contrast, the model for (R)-salsolinol suggested a different π-aromatic interaction with His393. nih.gov Such studies provide a structural basis for the observed enantioselective activity and guide further synthetic modifications. nih.gov

In silico analysis has also been applied to predict the interactions of salsolinol with other targets, such as the μ-opioid receptor, suggesting a morphine-like binding mode. helsinki.fi These computational predictions, while requiring experimental validation, are crucial for hypothesis generation in drug discovery. nih.govhelsinki.fi

The general workflow for using computational approaches in SAR analysis includes:

Homology Modeling: If the 3D structure of the target receptor is not available, a model can be built based on the structure of a closely related protein. researchgate.net

Pharmacophore Modeling: Active ligands are used to generate a 3D model of the essential features required for binding. nih.govslideshare.net This model can then be used to screen large databases for new potential ligands. slideshare.net

Molecular Docking: Ligands are computationally placed into the binding site of the target protein to predict their binding conformation and estimate binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: These simulations can be used to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the interaction. nih.gov

By integrating these computational techniques, researchers can efficiently characterize SARs, prioritize compounds for synthesis and testing, and rationally design more potent and selective analogues of this compound. nih.gov

Advanced Analytical Methodologies for Norsalsolinol Research

Chromatographic Techniques for Norsalsolinol (B182580) Analysis (HPLC, GC-MS, LC-MS/MS)

Chromatographic methods are central to the separation and quantification of this compound from intricate biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with electrochemical detection (EC), is a widely applied method for analyzing this compound and related compounds. capes.gov.brnih.gov This technique is valued for its ability to detect electrochemically active compounds like this compound with high sensitivity. capes.gov.br For instance, HPLC-EC has been successfully used to measure this compound in 15 different regions of the human brain, revealing its presence primarily in dopamine-rich areas like the basal ganglia, substantia nigra, and hypothalamus. capes.gov.brnih.gov The method often involves a C18 column for separation under isocratic conditions with a mobile phase consisting of a buffered solution containing methanol. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and is another key tool for this compound analysis. nih.govsigmaaldrich.com Due to the low volatility of this compound, a derivatization step is necessary before GC analysis. A common approach involves a two-step derivatization, for example, using N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA). nih.govsigmaaldrich.com This method has been used to determine the levels of this compound in various human brain areas, often following a solid-phase extraction (SPE) procedure to clean up the sample. nih.govsigmaaldrich.com GC-MS provides structural information, confirming the identity of the analyte. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly favored technique due to its exceptional sensitivity, specificity, and capacity for high-throughput analysis. wikipedia.orgmdpi.comnih.gov LC-MS/MS combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. wikipedia.org This method is particularly suitable for analyzing complex biological fluids and tissues. mdpi.comnih.gov In proteomic and metabolomic studies, LC-MS/MS is used to identify and quantify a wide array of small molecules, including neurotransmitters and their metabolites like this compound, from samples such as human serum or brain tissue. wikipedia.org The technique often operates in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. mdpi.comnih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | HPLC-EC | GC-MS | LC-MS/MS |

|---|---|---|---|

| Principle | Separation by liquid chromatography, detection by electrochemical oxidation/reduction. capes.gov.brnih.gov | Separation by gas chromatography, detection by mass-to-charge ratio after ionization and fragmentation. nih.govsigmaaldrich.com | Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions. wikipedia.orgmdpi.com |

| Sample Preparation | Homogenization, centrifugation, direct injection or SPE. capes.gov.broup.com | Solid-phase extraction, mandatory derivatization to increase volatility. nih.govsigmaaldrich.com | Protein precipitation, solid-phase extraction, or liquid-liquid extraction. wikipedia.orgmdpi.com |

| Selectivity | Good for electroactive compounds. oup.com | High, based on retention time and mass spectrum. nih.gov | Very high, based on retention time and specific MRM transitions. nih.gov |

| Sensitivity | High. capes.gov.broup.com | High. nih.gov | Very high, often considered the most sensitive method. mdpi.com |

| Common Application | Quantification in brain tissue and microdialysates. capes.gov.brnih.govoup.com | Quantification in human brain areas. nih.govsigmaaldrich.com | Broad use in metabolomics, proteomics, and pharmacokinetic studies. wikipedia.orgmdpi.com |

Spectroscopic Methods for this compound Characterization in Research Samples

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. While chromatography is used for separation and quantification, spectroscopy provides detailed information about the molecule's chemical structure.

Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are fundamental in confirming the identity and purity of synthesized this compound standards and characterizing its derivatives. researchgate.net For instance, solid-state linear-dichroic infrared spectroscopy has been applied to elucidate the structure of related isoquinoline (B145761) alkaloids. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy is another valuable tool, used to identify functional groups and confirm the presence of compounds like this compound when, for example, coated on nanoparticles. explorationpub.com Mass spectrometry, as part of GC-MS and LC-MS, is also a spectroscopic technique that provides crucial structural data based on mass-to-charge ratio and fragmentation patterns. nih.govwikipedia.org

Electrochemical Detection and Quantification of this compound

The catechol structure of this compound, containing two adjacent hydroxyl groups on its aromatic ring, makes it readily oxidizable. This property is exploited by electrochemical detection methods, which offer high sensitivity and selectivity for quantifying this compound. nih.govsigmaaldrich.comamanote.com

Amperometric detection , typically coupled with HPLC (as HPLC-EC), is the most common electrochemical technique used for this compound. capes.gov.brnih.govoup.com In this setup, a specific potential is applied to a working electrode (e.g., a glassy carbon electrode). oup.com When this compound elutes from the HPLC column and passes over the electrode, it is oxidized, generating an electrical current that is proportional to its concentration. oup.com This method has been used to determine this compound levels in various biological samples, including human and rodent brain tissue. capes.gov.brnih.govnih.gov

Another advanced technique is Micellar Electrokinetic Chromatography (MEKC) coupled with amperometric electrochemical detection. amanote.comnih.gov MEKC is a capillary electrophoresis technique that can resolve a wide range of compounds, and its coupling with electrochemical detection provides a powerful platform for the simultaneous analysis of this compound and other biogenic amines in minute samples, such as homogenates of Drosophila heads. amanote.comnih.gov

Table 2: Electrochemical Detection Parameters for this compound

| Technique | Electrode | Applied Potential | Application |

|---|---|---|---|

| HPLC-EC | Glassy Carbon Electrode | +800 mV (vs. Ag/AgCl) | Analysis of monoamines and metabolites in rat caudate nucleus. oup.com |

| HPLC-EC | Not specified | Not specified | Measurement in 15 regions of the human brain. capes.gov.brnih.gov |

| MEKC-EC | Not specified | Not specified | Quantification of biogenic amines in Drosophila melanogaster. amanote.comnih.gov |

Bioanalytical Method Development for Endogenous this compound Quantification

Quantifying endogenous compounds like this compound presents unique challenges for bioanalytical method development. chromatographyonline.com The primary difficulty is the inherent presence of the analyte in the biological matrix (e.g., plasma, brain tissue), which makes it impossible to prepare a "blank" matrix for creating a standard calibration curve. chromatographyonline.com

To overcome this, several strategies have been established. chromatographyonline.com One common approach is the standard addition method , where known amounts of a certified standard are added to aliquots of the sample. nih.gov The endogenous concentration is then determined by extrapolating the linear regression of the detector response versus the added concentration back to the x-intercept. nih.gov This method was used to quantify this compound in Drosophila head homogenates. nih.gov

Another strategy is the use of a surrogate matrix . This involves finding or creating a matrix that is free of the endogenous analyte but mimics the properties of the authentic biological matrix. chromatographyonline.com For this compound, this could potentially involve using an artificial cerebrospinal fluid or a tissue homogenate from a genetically modified organism that does not produce the compound.

The development of a robust bioanalytical method also requires rigorous validation, including assessment of the limit of quantification (LOQ), accuracy, and precision. chromatographyonline.com Furthermore, the generation of specific antibodies against this compound has enabled its localization within tissues through immunohistochemistry, complementing quantitative data with spatial information. nih.gov For instance, a monoclonal antibody was used to show that N-methyl-norsalsolinol colocalizes with neuronal markers in the brain. nih.gov Such methods are crucial for accurately assessing the concentration and distribution of endogenous this compound and elucidating its role in health and disease. chromatographyonline.comtheses.cz

Theoretical Applications and Future Research Directions for Norsalsolinol

Norsalsolinol (B182580) as a Research Tool for Neurobiological Studies

This compound serves as a valuable tool in neurobiological research, primarily due to its selective toxicity towards dopaminergic neurons. researchgate.net This property allows scientists to model and investigate the neurodegenerative processes observed in conditions like Parkinson's disease. mdpi.com By studying the effects of this compound on neuronal cells, researchers can gain insights into the molecular pathways that lead to cell death and dysfunction in these critical brain regions.

One of the key areas of investigation is the role of oxidative stress in this compound-induced neurotoxicity. mdpi.com Studies have shown that this compound can increase the production of reactive oxygen species (ROS), leading to oxidative damage to vital cellular components like DNA. mdpi.comresearchgate.net This has been demonstrated in human neuroblastoma cells (SH-SY5Y), where this compound induces apoptosis through the release of cytochrome c and the activation of caspases. mdpi.comresearchgate.net

Furthermore, the interaction of this compound with cellular transport mechanisms is another area of active research. It has been shown that this compound can be taken up into secretory vesicles via the vesicular monoamine transporter and into PC12 cells through the dopamine (B1211576) transporter. wikipedia.org This selective uptake into dopaminergic neurons could explain its targeted toxicity. researchgate.net

The study of this compound and its derivatives also sheds light on the broader class of tetrahydroisoquinoline (TIQ) neurotoxins. researchgate.net By comparing the effects of different TIQs, researchers can identify the structural features that contribute to their toxicity and develop a more comprehensive understanding of their role in neurodegeneration.

Development of this compound Derivatives as Probes for Specific Biological Targets

The unique chemical structure of this compound makes it an attractive scaffold for the development of molecular probes. By modifying its structure, researchers can create derivatives with altered properties, such as increased potency, selectivity, or the ability to be visualized using imaging techniques. These probes can then be used to investigate specific biological targets and pathways.

For instance, N-methylated derivatives of this compound have been shown to be more toxic than the parent compound. researchgate.net This suggests that the N-methyl group plays a crucial role in the compound's activity. By synthesizing a series of N-methylated analogs, researchers could probe the active site of the enzymes or receptors that interact with these compounds.

The development of fluorescently tagged or radiolabeled this compound derivatives would be particularly valuable for in vivo imaging studies. These probes could be used to track the distribution of the compound in the brain and identify the specific neuronal populations that are most vulnerable to its effects. This information would be invaluable for understanding the progression of neurodegenerative diseases and for developing targeted therapies.

Another promising area of research is the development of this compound-based affinity probes. These probes could be used to isolate and identify the specific proteins that bind to this compound. This would provide direct evidence for the molecular targets of the compound and could lead to the discovery of novel drug targets.

Computational Modeling and In Silico Predictions for this compound

Computational modeling and in silico prediction methods are powerful tools for studying the properties and interactions of molecules like this compound. acs.orgmdpi.com These approaches can provide valuable insights that complement experimental studies and guide the design of new research.

Molecular docking simulations, for example, can be used to predict how this compound and its derivatives bind to specific protein targets, such as enzymes or receptors. acs.orgnih.gov This information can help to explain the observed biological activity of these compounds and can be used to design new derivatives with improved binding affinity and selectivity. For example, docking studies have suggested that salsolinol (B1200041) enantiomers can interact with dopamine D2 receptors. acs.orgnih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new this compound derivatives based on their chemical structure. These models can be used to screen large libraries of virtual compounds and identify those with the most promising properties for further experimental investigation.

In silico methods can also be used to predict the pharmacokinetic properties of this compound and its derivatives, such as their ability to cross the blood-brain barrier. nih.gov This is a critical consideration for the development of any new drug or research tool that is intended to act on the central nervous system.

Exploration of Novel Biosynthetic Routes for this compound and Related Compounds

This compound is formed in the body through the Pictet-Spengler reaction of dopamine and formaldehyde (B43269). mdpi.comnih.gov However, the precise enzymatic and non-enzymatic pathways involved in its synthesis are still being elucidated. nih.govwikipedia.org Further research in this area could reveal novel biosynthetic routes and identify new enzymes that could be targeted for therapeutic intervention.

Another avenue of research is the biomimetic synthesis of this compound and its derivatives. wikipedia.org These methods aim to mimic the natural biosynthetic pathways in the laboratory, which can provide insights into the reaction mechanisms and can also be used to produce these compounds in a more efficient and sustainable manner.

The exploration of novel biosynthetic routes is not limited to this compound itself. By understanding the enzymes and pathways involved in its synthesis, researchers may be able to engineer new pathways for the production of other valuable compounds.

Uncharted Mechanistic Pathways of this compound Action

While much has been learned about the neurotoxic effects of this compound, there are still many unanswered questions about its precise mechanisms of action. mdpi.com Future research will need to explore these uncharted pathways to gain a more complete understanding of this complex molecule.

One area that warrants further investigation is the potential role of this compound in neuroinflammation. researchgate.net It is known that neuroinflammation plays a key role in the pathogenesis of many neurodegenerative diseases, and it is possible that this compound could contribute to this process by activating microglia or astrocytes.

Another unexplored area is the potential interaction of this compound with other endogenous and exogenous neurotoxins. mdpi.com It is possible that this compound could act synergistically with other toxins to enhance their neurotoxic effects.

The long-term effects of chronic, low-level exposure to this compound are also not well understood. mdpi.com Most studies to date have focused on the acute effects of high doses of the compound. Future research will need to investigate the consequences of long-term exposure to more physiologically relevant concentrations.

Finally, the potential for this compound to have effects outside of the central nervous system is an area that has been largely overlooked. While its neurotoxic effects are well-documented, it is possible that this compound could also have effects on other organ systems.

Concluding Remarks on Norsalsolinol Research

Synthesis of Key Findings in Norsalsolinol (B182580) Research

This compound is an endogenously produced tetrahydroisoquinoline compound that has been a subject of considerable scientific inquiry due to its neuroactive properties. wikipedia.org A pivotal finding is its formation from the condensation of the essential neurotransmitter dopamine (B1211576) with formaldehyde (B43269), establishing a direct link between dopamine metabolism and the presence of this compound. researchgate.net Research has consistently demonstrated that this compound is primarily localized in dopamine-rich regions of the human brain, such as the basal ganglia, particularly the striatum, and the substantia nigra. capes.gov.br This regional distribution suggests that the concentration of dopamine is a key determinant of this compound levels in vivo. capes.gov.br

A significant portion of research has focused on the neurotoxic potential of this compound. wikipedia.org Studies have shown that it can induce apoptosis, or programmed cell death, in neuronal cells. researchgate.net The mechanisms underlying this toxicity are believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent oxidative DNA damage. researchgate.net Furthermore, this compound has been implicated in mitochondrial dysfunction, a critical factor in neuronal health and survival.

The potential association between this compound and Parkinson's disease has been a major research theme. This hypothesis is fueled by the compound's dopaminergic neurotoxicity and its origin from dopamine, the neurotransmitter depleted in Parkinson's disease. wikipedia.org Some studies have reported correlations between this compound levels and the presence of the disease, although these findings are not consistently observed across all research and may be influenced by factors such as levodopa (B1675098) treatment. frontiersin.orgpsu.edu The N-methylated derivative of this compound, in particular, has been noted for its selective toxicity to dopaminergic neurons. explorationpub.com

Remaining Knowledge Gaps and Opportunities for Future Investigation

Despite decades of research, significant questions surrounding this compound remain unanswered, presenting numerous avenues for future investigation. A primary knowledge gap is the definitive role of this compound in the etiology and progression of neurodegenerative diseases like Parkinson's disease. While its neurotoxic properties are established in experimental settings, a clear causal link in humans is yet to be conclusively proven. wikipedia.org Future research should aim to clarify whether this compound is a causative agent, a biomarker, or a consequential byproduct of the disease process.

The precise molecular mechanisms of this compound's action require further elucidation. While oxidative stress is a known consequence of this compound exposure, the specific intracellular targets and signaling pathways that are disrupted are not fully understood. researchgate.net Identifying these pathways could reveal potential therapeutic targets to mitigate its harmful effects.

There is also a need for a more comprehensive understanding of the endogenous regulation of this compound levels. The factors that influence its formation from dopamine and formaldehyde, as well as its metabolic clearance from the body, are not well-defined. nih.gov Investigating the enzymes and transport systems involved in its synthesis and degradation could provide critical insights.

Furthermore, the potential for this compound to have broader physiological or pathophysiological roles beyond its neurotoxic effects is an area ripe for exploration. Its interactions with other neurotransmitter systems and its effects on peripheral tissues are largely unknown.

Finally, the development of more sensitive and specific analytical methods for detecting and quantifying this compound and its metabolites in biological samples is crucial. wikipedia.org Improved detection capabilities will be instrumental in conducting more robust clinical and preclinical studies to address the existing knowledge gaps. The challenges in accurately measuring its very low concentrations have been a confounding factor in past research. wikipedia.org

常见问题

Q. Advanced Research Focus

- In Vivo Models : Transgenic mice with MTHFR mutations to study formaldehyde accumulation and this compound synthesis .

- Post-Mortem Human Brain Analysis : Compare substantia nigra and striatal this compound levels between PD patients and controls using HPLC-EC .

- SH-SY5Y Cell Lines : Quantify apoptotic markers (e.g., caspase-3 activation) under this compound exposure .

Data Contradiction Alert: this compound levels are lower in PD patient brains, conflicting with its proposed neurotoxic role. Hypothesis: Dopaminergic neuron loss reduces substrate availability for this compound synthesis .

How do enzymatic and non-enzymatic pathways contribute to this compound synthesis?

Q. Advanced Research Focus

- Enzymatic Pathway : N-methyltransferase (NMT) catalyzes this compound methylation, though enzyme kinetics remain poorly characterized .

- Non-Enzymatic Pathway : Pictet-Spengler reaction between dopamine and formaldehyde under physiological pH and temperature .

Experimental Design Tip: Use isotopically labeled dopamine (e.g., deuterated) in vitro to distinguish enzymatic vs. spontaneous synthesis .

What are the confounding factors in analyzing this compound’s interaction with homocysteine and oxidative stress?

Q. Advanced Research Focus

- Homocysteine’s Dual Role : Despite its association with oxidative stress, homocysteine exhibits antioxidant properties in erythrocyte models, complicating mechanistic studies .

- 5-Methyl-THF Interference : Elevated 5-methyl-THF (not homocysteine) may drive oxidative stress in cardiovascular models, requiring stratified analysis in neuronal contexts .

Recommendation: Use redox potential assays (e.g., EPI-Suite) to compare this compound and homocysteine’s electron transfer capacities .

How can researchers address contradictory findings on this compound’s regional distribution in the brain?

Q. Advanced Research Focus

- Species-Specific Variability : Rodent brains show uniform this compound distribution, while human brains concentrate it in dopaminergic regions (substantia nigra, striatum) .

- Post-Mortem Artifacts : Rapid formaldehyde degradation in PD brains may underreport this compound levels. Use fresh-frozen tissue and stabilize aldehydes during extraction .

What gaps exist in understanding this compound’s interaction with endogenous neurotoxins like TIQs?